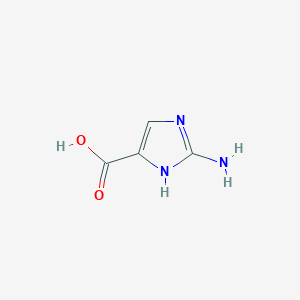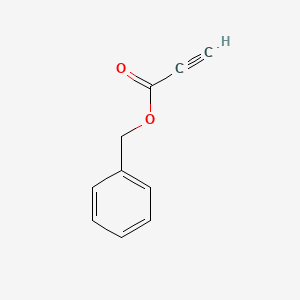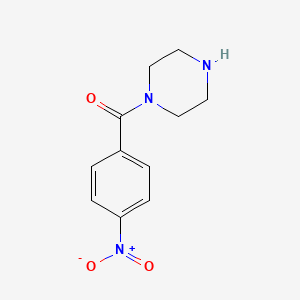
2-(2-Aminophenyl)sulfanylbenzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-aminobenzonitriles can be achieved through various methods, including the tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, which offers a one-pot approach to preparing these compounds in good to excellent yields. This method is notable for its use of an inexpensive iron(III) catalyst and its scalability (Chen et al., 2018). Additionally, 2-acyl-3-aminoindoles can be synthesized from aryl methyl ketones and 2-aminobenzonitriles using NaHS·nH2O as an umpolung reagent, involving an Eschenmoser sulfide contraction reaction (Geng et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Aminophenyl)sulfanylbenzonitrile has been studied using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of related compounds have been recorded and analyzed, with structural characteristics determined by density functional theory (DFT) (Haress et al., 2015). These studies provide insights into the vibrational modes and structural parameters of such molecules.
Chemical Reactions and Properties
2-Aminobenzonitriles can undergo various chemical reactions, including condensation to form benzoxazinones, highlighting their reactivity and potential for further transformations (Chen et al., 2018). The chemical properties of these compounds, such as their reactivity towards electrophilic or nucleophilic attack, can be inferred from molecular docking studies and analyses of their electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential (MEP) plots (Haress et al., 2015).
Aplicaciones Científicas De Investigación
1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides
- Summary of Application : 2-benzothiazoles and 2-(aminophenyl)benzothiazoles are biologically interesting heterocycles with high pharmacological activity. The combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
- Results or Outcomes : This method resulted in the production of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides with high chiral purity .
2. Synthesis of 2-(2′-aminophenyl)benzothiazole Derivatives
- Summary of Application : A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles .
- Methods of Application : The synthesis was achieved via a sulfur insertion strategy using isatin derivatives as 2-aminobenzaldehyde surrogates. KI assisted one-pot operation of isatin, arylamines and elemental sulfur resulted in the formation of a C–N and two C–S bonds and cascade cleavage of the isatin ring resulting in the formation of 2-(2′-aminophenyl)benzothiazoles .
- Results or Outcomes : The significant features of this strategy are the readily available and inexpensive starting materials, broad substrate scope, sustainable reaction conditions and high yield of products .
3. Anticancer Ruthenium(II/III) Complexes
- Summary of Application : New anticancer ruthenium(II/III) complexes have been synthesized and characterized, and their chemotherapeutic potential evaluated .
- Methods of Application : The complexes were synthesized using 2-aminophenyl benzimidazole .
- Results or Outcomes : The complexes were found to have potential as anticancer agents .
4. Efficient Synthesis of 2-(2′-aminophenyl)benzothiazole Derivatives
- Summary of Application : A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles .
- Methods of Application : The synthesis was achieved via a sulfur insertion strategy using isatin derivatives as 2-aminobenzaldehyde surrogates. KI assisted one-pot operation of isatin, arylamines and elemental sulfur resulted in the formation of a C–N and two C–S bonds and cascade cleavage of the isatin ring resulting in the formation of 2-(2′-aminophenyl)benzothiazoles .
- Results or Outcomes : The significant features of this strategy are the readily available and inexpensive starting materials, broad substrate scope, sustainable reaction conditions and high yield of products .
5. Synthesis and Reactions of 2-aminobenzothiazole
- Summary of Application : The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .
- Methods of Application : A large number of efforts have been made to develop a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives .
- Results or Outcomes : 2-aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .
6. Synthesis of 2-(2′-aminophenyl)benzothiazole Derivatives
- Summary of Application : A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles .
- Methods of Application : The synthesis was achieved via a sulfur insertion strategy using isatin derivatives as 2-aminobenzaldehyde surrogates. KI assisted one-pot operation of isatin, arylamines and elemental sulfur resulted in the formation of a C–N and two C–S bonds and cascade cleavage of the isatin ring resulting in the formation of 2-(2′-aminophenyl)benzothiazoles .
- Results or Outcomes : The significant features of this strategy are the readily available and inexpensive starting materials, broad substrate scope, sustainable reaction conditions and high yield of products .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSHIIMNNWHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327138 | |
| Record name | NSC634569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)sulfanylbenzonitrile | |
CAS RN |
140425-65-6 | |
| Record name | NSC634569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














